(1S)-trans-(alphaS)-cypermethrin

Description

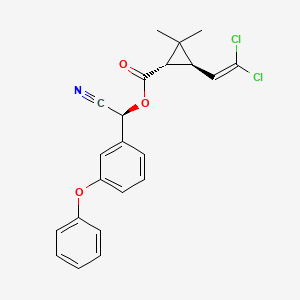

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-NLWGTHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058250 | |

| Record name | RU 27996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83860-31-5 | |

| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83860-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU-27996 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083860315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 27996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1S-[1α(R*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-27996 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3S2H4338 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S)-trans-(alphaS)-Cypermethrin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cypermethrin and its Stereoisomerism

Cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a broad spectrum of insect pests.[1] Its chemical structure contains three chiral centers, giving rise to eight possible stereoisomers. These isomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit significantly different biological activities and toxicological profiles.[2]

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. Generally, the cis isomers of cypermethrin are more potent in terms of mammalian toxicity, while both cis and trans isomers show insecticidal activity.[2] The (S) configuration at the α-cyano carbon has been shown to be considerably more toxic to insects compared to the (R) configuration.[2]

This guide focuses on the (1S)-trans-(alphaS)-cypermethrin isomer, providing available data on its chemical structure, properties, and biological action within the broader context of cypermethrin stereoisomers.

Chemical Structure and Properties

The chemical identity of this compound is defined by its specific stereochemical configuration.

-

IUPAC Name: [(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate[3]

-

CAS Number: 83860-31-5[3]

-

Molecular Formula: C₂₂H₁₉Cl₂NO₃[3]

-

Molecular Weight: 416.3 g/mol [3]

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical Properties

Specific, experimentally determined physicochemical properties for the this compound isomer are not well-documented in public literature. The table below summarizes the properties of alpha-cypermethrin , a mixture of two cis-isomers, which is more commonly studied. It is important to note that diastereomers have different physical properties.[2]

| Property | Value for Alpha-Cypermethrin |

| Melting Point | 80.5 °C |

| Boiling Point | 200 °C at 9.3 N/m² |

| Vapor Pressure | 1.7 x 10⁻⁷ N/m² at 20 °C |

| Density | 1.28 g/cm³ at 22 °C |

| Water Solubility | 0.005-0.01 mg/L at 25 °C |

| Log P (octanol/water) | 6.9 |

Data sourced from FAO specifications for alpha-cypermethrin.

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific pyrethroid stereoisomers is a complex process. The general route involves the esterification of a substituted cyclopropanecarboxylic acid with a cyanohydrin alcohol. To obtain a specific isomer like this compound, stereoselective synthesis or separation of the isomers from a racemic mixture is required.

A common approach to synthesizing the cyclopropanecarboxylic acid moiety is through the reaction of a suitable olefin with a diazoacetate. The subsequent esterification with the appropriate cyanohydrin, which itself can be synthesized from the corresponding aldehyde, yields the pyrethroid.

Patents describe processes for preparing mixtures of cypermethrin isomers enriched in the more active forms through epimerization and crystallization.[4] This involves dissolving a mixture of isomers in a solvent system with a base, such as triethylamine, to induce epimerization at the α-carbon, followed by selective crystallization of the desired isomer.[4] However, a detailed, step-by-step laboratory protocol for the exclusive synthesis of this compound is not publicly available.

Analytical Separation of Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of cypermethrin stereoisomers. Chiral stationary phases are often employed to resolve the enantiomers.

Principle: The different stereoisomers of cypermethrin interact differently with the chiral stationary phase of the HPLC column, leading to different retention times and thus, their separation.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Chiral Column: A Chiralcel OD-H column or a combination of Sumichiral OA-series columns can be effective for the separation of cypermethrin isomers.[5][6]

-

Mobile Phase: A common mobile phase is a mixture of n-hexane and isopropanol. The ratio of these solvents is optimized to achieve the best separation. For a Chiralcel OD-H column, a ratio of hexane:isopropanol = 97:3 has been shown to be effective.[5]

-

Flow Rate: A flow rate of around 0.4 ml/min is often used.[5]

-

Detection: The separated isomers can be detected by UV absorbance at a wavelength of approximately 236 nm.[5]

-

Data Analysis: The retention times of the peaks are used to identify the different isomers, and the peak areas can be used for quantification.

The following diagram illustrates a general workflow for the HPLC analysis of cypermethrin isomers.

References

- 1. (+-)-alpha-Cyano-3-phenoxybenzyl-(+-)-cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | 52315-07-8 | FC20762 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isomer selectivity in aquatic toxicity and biodegradation of cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

An In-depth Technical Guide to the Mechanism of Action of (1S)-trans-(alphaS)-Cypermethrin on Insect Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-trans-(alphaS)-cypermethrin, a highly active stereoisomer within the alpha-cypermethrin mixture, exerts its potent insecticidal effects by targeting the voltage-gated sodium channels (VGSCs) in the insect nervous system. This technical guide delineates the molecular mechanism of this interaction, focusing on its effects on channel gating, the specific binding sites, and the molecular basis of its selectivity and resistance. It provides a synthesis of key quantitative data, detailed experimental protocols for studying these interactions, and visual diagrams to illustrate the core concepts and workflows.

Introduction: The Central Role of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in neurons.[1] These channels cycle through three primary states: resting (closed), open (activated), and inactivated (closed and non-conducting).[2] The rapid influx of sodium ions through open channels causes the depolarization phase of the action potential. The precise control of channel gating is critical for normal nerve function.

Pyrethroid insecticides, including this compound, selectively target these channels, causing profound disruption of nervous system activity.[3] By locking the channel in a modified, prolonged open state, they induce nerve hyperexcitability, leading to repetitive firing, eventual paralysis (known as "knockdown"), and death of the insect.[4][5]

Molecular Mechanism of Action

The primary mechanism of this compound involves binding to the open state of the insect VGSC and profoundly altering its gating kinetics.[1][4]

Core Effects on Sodium Channel Gating:

-

Inhibition of Deactivation: The most significant effect is the dramatic slowing of channel closing (deactivation). Pyrethroid binding stabilizes the open conformation of the channel.[2][6]

-

Inhibition of Inactivation: The transition to the fast-inactivated state is also inhibited, further contributing to the persistent sodium influx.[2]

-

Enhanced Activation: Some studies show that pyrethroids can also enhance channel activation, causing them to open at more hyperpolarized membrane potentials.[2][6]

The result of these modifications is a characteristic, large, and slowly decaying "tail current" of sodium ions following nerve membrane repolarization.[6][7] This persistent current leads to uncontrolled nerve firing and is the cellular basis of the insecticide's toxic effect.[4][5]

Diagram of Pyrethroid Action on Channel State

Caption: State-dependent action of this compound on the VGSC.

The Pyrethroid Binding Site

The binding site for pyrethroids is not in the channel pore itself but at a unique receptor site on the alpha-subunit.[7] Through computational modeling and extensive site-directed mutagenesis studies, two pyrethroid receptor sites, PyR1 and PyR2 , have been proposed.[8]

-

PyR1: This is considered the primary binding site and is located in a hydrophobic cavity at the interface of domains II and III. It is formed by the S4-S5 linker of domain II (IIL45) and the transmembrane helices IIS5 and IIIS6.[4][9]

-

PyR2: A second site is proposed at the interface between domains I and II, involving helices IS5, IS6, and the IIS4-S5 linker.

Many naturally occurring "knockdown resistance" (kdr) mutations are found within or near these sites, reducing the binding affinity of pyrethroids and conferring resistance.[3][8]

Diagram of Pyrethroid Binding Site Location

Caption: Location of the primary pyrethroid receptor site (PyR1).

Quantitative Data on Pyrethroid-Channel Interactions

The following tables summarize key quantitative findings from studies on alpha-cypermethrin and related pyrethroids. Data specific to the (1S)-trans-(alphaS) isomer is limited; therefore, data for alpha-cypermethrin and deltamethrin (another potent Type II pyrethroid) are included as proxies.

Table 1: Effect of Knockdown Resistance (kdr) Mutations on Pyrethroid Sensitivity

| Sodium Channel Source | Mutation | Test Compound | Fold-Resistance or Change in Sensitivity | Reference |

|---|---|---|---|---|

| Musca domestica (house fly) | M918T (super-kdr) | Deltamethrin | >100-fold reduction in sensitivity | |

| Aedes aegypti | V1016G + F1534C | Deltamethrin | High resistance levels observed | [4] |

| Varroa destructor (mite) | L925I | alpha-cypermethrin | ~60,000-fold resistance | [10] |

| Heliothis virescens | V410M | Pyrethroids | 10-fold reduction in sensitivity |[3] |

Table 2: Effects of Pyrethroids on Sodium Channel Gating Properties

| Channel Type | Compound | Concentration | Effect on Gating Parameter | Reference |

|---|---|---|---|---|

| Drosophila para | Deltamethrin | 1 µM | Preferential binding to open state, inhibition of deactivation | [1] |

| Rat Brain IIa α/β1 subunits | [1R,cis,αS]-cypermethrin | 10 µM | Induced sustained sodium current; increased apparent affinity >20-fold with β1 subunit | [7] |

| Rat Ventricular Myocytes | alpha-cypermethrin | (Not specified) | Prolonged sodium current (INa) by increasing proportion of slowly inactivating current |[11] |

Key Experimental Protocols

The functional characterization of pyrethroid effects on insect sodium channels primarily relies on heterologous expression systems coupled with electrophysiological recording.

Protocol 1: Functional Expression and Electrophysiological Recording in Xenopus laevis Oocytes

This is the gold-standard method for analyzing the effects of neurotoxins and mutations on ion channel function.[2][4]

1. Preparation of Channel cRNA:

-

The full-length cDNA clone encoding the insect sodium channel alpha-subunit (e.g., para from Drosophila melanogaster) is subcloned into an oocyte expression vector.

-

Site-directed mutagenesis is performed to introduce specific kdr mutations if required.

-

The plasmid DNA is linearized, and capped messenger RNA (cRNA) is synthesized in vitro using a commercial transcription kit (e.g., mMESSAGE mMACHINE™).

-

The integrity and concentration of the cRNA are verified via gel electrophoresis and spectrophotometry.

2. Oocyte Preparation and Injection:

-

Oocytes are surgically harvested from mature female Xenopus laevis frogs.

-

The follicular membrane is removed by incubation with collagenase (e.g., 2 mg/mL in a calcium-free solution for 1-2 hours).

-

Healthy, mature oocytes are selected and injected with ~50 nL of the channel cRNA solution (approx. 50 ng per oocyte).

-

Oocytes are incubated for 2-5 days at 18-20°C in Barth's solution to allow for channel protein expression on the cell membrane.

3. Two-Electrode Voltage Clamp (TEVC) Recording:

-

An injected oocyte is placed in a recording chamber continuously perfused with a low-chloride Ringer's solution.

-

Two microelectrodes (filled with 3 M KCl) are inserted into the oocyte: one to measure membrane potential and one to inject current.

-

The membrane potential is held at a negative potential (e.g., -90 mV).

-

Depolarizing voltage steps (e.g., to 0 mV for 20-50 ms) are applied to activate the sodium channels, and the resulting currents are recorded.

-

To measure the effect of this compound, the oocyte is first perfused with the control Ringer's solution to establish a baseline current.

-

The perfusion is then switched to a solution containing the desired concentration of the pyrethroid (dissolved in a solvent like DMSO, with the final concentration of DMSO kept low, e.g., <0.1%).

-

The hallmark of pyrethroid action is the appearance of a large, slowly decaying tail current upon repolarization of the membrane. The amplitude of this tail current is used to quantify the extent of channel modification.

Diagram of the Oocyte Expression and TEVC Workflow

Caption: Workflow for studying insecticide action using Xenopus oocytes.

Conclusion

This compound is a potent neurotoxic insecticide that acts by binding to the open state of insect voltage-gated sodium channels. This interaction profoundly disrupts nerve function by inhibiting channel deactivation and inactivation, leading to a prolonged influx of sodium ions, hyperexcitation, paralysis, and death. The molecular basis for this action is centered on specific receptor sites (PyR1 and PyR2) at the interface of different channel domains. Understanding this detailed mechanism, supported by quantitative analysis and robust experimental protocols, is crucial for developing novel insecticides and for managing the pervasive issue of target-site resistance in insect populations.

References

- 1. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium Channel Mutations and Pyrethroid Resistance in Aedes aegypti [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Stereospecific Synthesis of (1S)-trans-(alphaS)-Cypermethrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypermethrin, a synthetic pyrethroid insecticide, is a chiral molecule with three stereocenters, resulting in eight possible stereoisomers. These isomers, while possessing identical chemical formulas, exhibit significant differences in their biological activity and toxicity profiles. The insecticidal potency of cypermethrin is primarily attributed to specific stereoisomers, with the (1S) isomers generally being inactive. The development of stereospecific synthesis routes to isolate the most potent and least toxic isomers is a critical area of research in agrochemicals and public health. This guide provides an in-depth technical overview of the discovery and synthesis of a specific, highly active isomer: (1S)-trans-(alphaS)-cypermethrin. This isomer is a component of theta-cypermethrin, a refined isomeric mixture of cypermethrin.[1][2]

Discovery and Biological Activity of Cypermethrin Isomers

The discovery of cypermethrin in the 1970s marked a significant advancement in insecticide development, offering a photostable alternative to natural pyrethrins.[3] Initial research quickly established that the biological activity of the eight stereoisomers varied considerably. The insecticidal efficacy is largely dependent on the stereochemistry of the cyclopropane ring and the α-cyano group. Generally, the cis isomers of cypermethrin are more biologically active than the trans isomers.[4] However, within the trans isomers, specific configurations exhibit high potency. The (S)-configuration at the α-cyano position is crucial for enhanced metabolic resistance to ester cleavage, thereby increasing insecticidal activity.

Extensive research has demonstrated that the insecticidal activity of cypermethrin is primarily associated with the (1R)-isomers. The (1R, cis, alpha-S) and (1R, trans, alpha-S) isomers are known to be the most potent.[4] While the focus of this guide is this compound, it is important to note that the 1S isomers are generally considered to have low to no insecticidal activity. The synthesis of this specific isomer is often relevant in the context of producing isomerically enriched mixtures like theta-cypermethrin, which is a racemic mixture of (1R)-trans-(alphaS)-cypermethrin and (1S)-trans-(alphaR)-cypermethrin.[2]

Comparative Insecticidal Activity of Cypermethrin Isomers

The following table summarizes the relative insecticidal activity of various cypermethrin isomers. It is important to note that the activity can vary depending on the target insect species.

| Isomer Configuration | Common Name Association | Relative Insecticidal Activity |

| (1R, cis, αS) | Component of alpha-cypermethrin | Very High |

| (1S, cis, αR) | Component of alpha-cypermethrin | Low to Inactive |

| (1R, trans, αS) | Component of theta-cypermethrin | High |

| (1S, trans, αR) | Component of theta-cypermethrin | Low to Inactive |

| (1R, cis, αR) | Component of beta-cypermethrin | Moderate |

| (1S, cis, αS) | Component of beta-cypermethrin | Low to Inactive |

| (1R, trans, αR) | Component of beta-cypermethrin | Moderate |

| (1S, trans, αS) | - | Low to Inactive |

Stereospecific Synthesis of this compound

The synthesis of a single, pure stereoisomer of cypermethrin is a complex challenge due to the presence of three chiral centers. The most common and industrially viable approach involves the stereospecific synthesis of the two key chiral precursors, followed by their esterification. The two precursors for this compound are:

-

(1S)-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (also known as (1S)-trans-Permethrinic acid)

-

(alphaS)-cyano-3-phenoxybenzyl alcohol

Synthesis of Precursor 1: (1S)-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

The asymmetric synthesis of the cyclopropanecarboxylic acid moiety is a critical step. One effective method involves the enzymatic kinetic resolution of a racemic ester of the corresponding acid.

Caption: Enzymatic kinetic resolution of racemic trans-permethrinic acid ester.

Experimental Protocol: Enzymatic Kinetic Resolution of trans-Permethrinic Acid Ester

This protocol is a generalized representation based on established enzymatic resolution principles.

-

Esterification: Prepare the racemic methyl or ethyl ester of trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid using standard esterification methods (e.g., Fischer esterification).

-

Enzymatic Hydrolysis:

-

Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Add a lipase, such as Candida antarctica lipase B (CALB), immobilized on a suitable support.

-

Incubate the mixture with gentle agitation at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid.

-

The lipase will selectively hydrolyze the (1S)-ester to the corresponding (1S)-acid, leaving the (1R)-ester largely unreacted.

-

-

Separation:

-

Once the desired conversion is reached (typically around 50%), stop the reaction.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Separate the aqueous layer containing the sodium salt of the (1S)-acid from the organic layer containing the (1R)-ester.

-

Acidify the aqueous layer and extract the (1S)-trans-permethrinic acid.

-

-

Hydrolysis of the Remaining Ester:

-

The recovered (1R)-ester can be chemically hydrolyzed (e.g., using NaOH followed by acidification) to obtain (1R)-trans-permethrinic acid.

-

Synthesis of Precursor 2: (alphaS)-cyano-3-phenoxybenzyl alcohol

A chemo-enzymatic approach is highly effective for the synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol.[5] This process involves the enzymatic resolution of a racemic acetate ester.

Caption: Chemo-enzymatic synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol.

Experimental Protocol: Chemo-enzymatic Synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol [5]

-

Synthesis of Racemic Acetate:

-

React m-phenoxybenzaldehyde with sodium cyanide in a two-phase system with a phase transfer catalyst to form the racemic cyanohydrin.

-

Acetylate the racemic cyanohydrin in situ or in a subsequent step using acetic anhydride to yield racemic α-cyano-3-phenoxybenzyl acetate.

-

-

Enzymatic Resolution:

-

Dissolve the racemic acetate in an organic solvent (e.g., hexane).

-

Add an immobilized lipase from Pseudomonas sp. and an alcohol (e.g., butanol) for transesterification.

-

The enzyme selectively catalyzes the transesterification of the (S)-acetate to the (S)-alcohol, leaving the (R)-acetate largely unreacted.

-

Monitor the reaction by chiral HPLC until approximately 50% conversion is achieved.

-

-

Separation and Purification:

-

Separate the enzyme by filtration.

-

Separate the (S)-alcohol from the unreacted (R)-acetate by chromatography or selective extraction.

-

-

Racemization of the Undesired Enantiomer:

-

The recovered (R)-acetate can be racemized using a base, such as triethylamine, in a suitable solvent. This allows for the recycling of the undesired enantiomer, improving the overall process efficiency.

-

Final Step: Esterification

The final step is the esterification of the two chiral precursors.

Caption: Final esterification step to produce (1S)-trans-(αS)-cypermethrin.

Experimental Protocol: Esterification

-

Activation of the Carboxylic Acid:

-

Convert (1S)-trans-permethrinic acid to its more reactive acid chloride by treating it with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., toluene).

-

-

Coupling Reaction:

-

Dissolve the (1S)-trans-permethrinoyl chloride and (S)-α-cyano-3-phenoxybenzyl alcohol in an aprotic solvent (e.g., toluene or heptane).

-

Add a base, such as pyridine, to act as an acid scavenger.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by HPLC or TLC.

-

-

Work-up and Purification:

-

Wash the reaction mixture with dilute acid, water, and brine to remove the base and any water-soluble byproducts.

-

Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the final product, this compound, by chromatography or recrystallization if necessary.

-

Analytical Methods for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of cypermethrin isomers.

HPLC Method for Diastereomer Separation

A reversed-phase HPLC (RP-HPLC) method can effectively separate the diastereomeric pairs of cypermethrin.

| Parameter | Value |

| Column | C18 (e.g., ODS-2 Hypersil, 250 x 4.6 mm)[6] |

| Mobile Phase | Methanol/acetonitrile/water (58:18:24, v/v/v)[7] |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 20°C[7] |

| Detection | UV at 235 nm[7] |

| Injection Volume | 10 µL[6] |

This method can separate the cis and trans diastereomers of cypermethrin.[6][7] For the separation of all eight enantiomers, chiral HPLC is required.

Chiral HPLC for Enantiomer Separation

The complete separation of all eight cypermethrin isomers can be achieved using chiral stationary phases. Often, a combination of two different chiral columns in series is necessary for baseline separation.

| Parameter | Value |

| Columns (in series) | Sumichiral OA-4600 and Sumichiral OA-4700[8] |

| Mobile Phase | n-hexane/1,2-dichloroethane/ethanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

This setup allows for the resolution and quantification of each individual enantiomer, which is essential for quality control and stereoselective studies.[8]

Conclusion

The synthesis of stereospecifically pure this compound is a challenging yet crucial endeavor for understanding the structure-activity relationships of pyrethroid insecticides and for the development of more effective and environmentally benign pest control agents. The chemo-enzymatic synthesis of the chiral precursors, followed by their esterification, represents a viable and efficient strategy for obtaining this specific isomer. The detailed protocols and analytical methods provided in this guide offer a comprehensive resource for researchers in the field of agrochemical synthesis and development. Continued innovation in asymmetric synthesis and biocatalysis will undoubtedly lead to even more efficient and scalable routes for the production of single-enantiomer pesticides.

References

- 1. theta-Cypermethrin | 71697-59-1 [chemicalbook.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cris.technion.ac.il [cris.technion.ac.il]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide on (1S)-trans-(alphaS)-cypermethrin: Nomenclature, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the specific stereoisomer (1S)-trans-(alphaS)-cypermethrin, a synthetic pyrethroid insecticide. The document details its precise IUPAC nomenclature, physicochemical properties, and toxicological data. Furthermore, it outlines a general experimental protocol for its synthesis and isolation, and visualizes key relationships and processes through structured diagrams.

IUPAC Nomenclature and Chemical Identity

The precise naming of stereoisomers is critical for scientific accuracy and reproducibility. Cypermethrin itself is a complex racemic mixture of eight stereoisomers. The specific isomer of interest, this compound, is defined by the spatial arrangement at three chiral centers.

The correct IUPAC name for this compound is: [(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate [1][2]. This nomenclature precisely describes the 'S' configuration at the alpha-carbon of the cyano group and the '1S, 3R' configuration of the substituents on the cyclopropane ring, which corresponds to a 'trans' arrangement.

A logical diagram illustrating the relationship between cypermethrin and its various isomeric forms is presented below.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for alpha-cypermethrin, which provides context for the specific (1S)-trans-(alphaS) isomer. Data for individual isomers is often limited, with most studies focusing on the racemic mixture known as alpha-cypermethrin.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | [(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | [1][2] |

| CAS Number | 83860-31-5 | [1][2] |

| Molecular Formula | C₂₂H₁₉Cl₂NO₃ | [1][3] |

| Molecular Weight | 416.3 g/mol | [1][3] |

| Appearance | White to pale yellow crystalline powder (for alpha-cypermethrin) | [3][4] |

| Melting Point | 78-81 °C (for alpha-cypermethrin technical grade) | [3] |

| Boiling Point | 200 °C at 9.31 Pa | [3][4] |

| Vapour Pressure | 2.3 x 10⁻² mPa at 20 °C | [3] |

| Density | 1.28 g/cm³ at 22 °C | [3] |

| Water Solubility | Practically insoluble (0.01 mg/L at 25 °C) | [5] |

| Solubility in Solvents | Soluble in acetone, methanol, ethyl acetate, and other common organic solvents. | [3][5] |

| Stability | Stable in neutral and acidic media; hydrolyzes in strongly alkaline media. Thermally stable up to 220 °C. | [3][5] |

Table 2: Toxicological Data for Alpha-Cypermethrin

| Test | Species | Route | Value (mg/kg body weight) | Reference |

| LD₅₀ | Rat | Oral (in corn oil) | 80-400 | [3] |

| LD₅₀ | Rat | Oral (aqueous suspension) | 400-500 | [3] |

| LD₅₀ | Rat | Dermal | > 2000 | [3] |

| LD₅₀ | Rabbit | Dermal | > 2000 | [3] |

| ADI | Human | - | 0-0.02 mg/kg bw (Group ADI for cypermethrin and alpha-cypermethrin) | [5][6] |

Experimental Protocols

General Synthesis and Isomer Separation of Alpha-Cypermethrin

The commercial production of alpha-cypermethrin involves a multi-step chemical synthesis designed to isolate the most biologically active cis-isomers from the broader cypermethrin mixture[7]. The isolation of a specific trans-isomer like this compound would require additional chiral separation techniques.

Methodology:

-

Esterification: The synthesis typically begins with the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carbonyl chloride (in its cis- or trans-isomeric form) with (S)-alpha-cyano-3-phenoxybenzyl alcohol. This reaction forms the basic cypermethrin molecule.

-

Epimerization and Crystallization: To isolate alpha-cypermethrin (the most active cis-isomers), the crude cypermethrin mixture is dissolved in a solvent like triethylamine or acetic acid to induce epimerization at the alpha-carbon[8].

-

Seeded Crystallization: The solution is then seeded with crystals of the desired isomer pair (e.g., the racemic alpha-cypermethrin), promoting selective crystallization[8].

-

Recrystallization: Multiple rounds of recrystallization, often using solvents like hexane/acetone, are performed to purify the product and remove undesired isomers[8].

-

Chiral Chromatography (for specific isomer isolation): To isolate a single enantiomer such as this compound from a trans mixture, advanced chromatographic methods are necessary. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard technique for separating stereoisomers. The mobile phase and column are selected to achieve differential retention of the enantiomers, allowing for their separation and collection.

The following diagram illustrates a generalized workflow for the synthesis and purification process.

Mechanism of Action

Like all pyrethroids, alpha-cypermethrin functions as a fast-acting neurotoxin in insects[9]. Its primary mode of action is the modulation of sodium ion channels in the nervous system[7].

Signaling Pathway:

-

Binding: Alpha-cypermethrin binds to a specific site on the voltage-gated sodium channels in the neuronal membranes of insects.

-

Channel Disruption: This binding alters the gating kinetics of the channels, causing them to remain open for an extended period.

-

Prolonged Depolarization: The prolonged influx of sodium ions (Na+) leads to a state of hyperexcitability, characterized by repetitive nerve impulses and prolonged membrane depolarization.

-

Paralysis and Death: This uncontrolled nerve firing ultimately results in paralysis and the death of the insect.

The stereochemistry of the molecule, including the specific configuration of this compound, is crucial as it dictates the precise fit and binding affinity to the sodium channel, thereby influencing its insecticidal potency[8].

The diagram below provides a simplified representation of this neurotoxic mechanism.

References

- 1. This compound | C22H19Cl2NO3 | CID 16722142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,AlphaS)-trans-Cypermethrin | LGC Standards [lgcstandards.com]

- 3. wefco-africa.co.za [wefco-africa.co.za]

- 4. Alphacypermethrin [fao.org]

- 5. Alpha-Cypermethrin | C22H19Cl2NO3 | CID 93357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alpha-cypermethrin (Ref: OMS 3004) [sitem.herts.ac.uk]

- 8. (1S)-trans-(alphaR)-cypermethrin | 83860-32-6 | Benchchem [benchchem.com]

- 9. Cypermethrin - Wikipedia [en.wikipedia.org]

A Technical Guide to the Insecticidal Spectrum of Alpha-cypermethrin

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Alpha-cypermethrin is a potent, broad-spectrum synthetic pyrethroid insecticide renowned for its high efficacy against a wide range of chewing and sucking insect pests.[1][2] It is a non-systemic insecticide that acts by contact and ingestion, providing rapid knockdown and effective control in agricultural, horticultural, and public health applications.[1][3] Chemically, alpha-cypermethrin is an enriched isomeric formulation of cypermethrin. While cypermethrin exists as a mixture of eight stereoisomers, alpha-cypermethrin is a racemate composed of two of the most biologically active cis-isomers, making it a more potent formulation.[4][5]

It is important to note that the specific isomer (1S)-trans-(alphaS)-cypermethrin, as requested, is one of the eight stereoisomers of cypermethrin but is not a component of the commercial product known as alpha-cypermethrin.[5] Consequently, the vast majority of publicly available scientific literature and regulatory data pertains to alpha-cypermethrin as the racemic mixture. This guide will, therefore, focus on the technical specifications of alpha-cypermethrin.

Mechanism of Action

The primary mode of action of alpha-cypermethrin is its effect on the insect's nervous system.[3] Like other Type II pyrethroids, it targets the voltage-gated sodium channels in neuronal membranes.[1][6] Alpha-cypermethrin binds to these channels, delaying their closure and disrupting the normal transmission of nerve impulses.[3][7] This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, hyperexcitability, muscle spasms, paralysis, and ultimately, the death of the insect.[3][7]

Insecticidal Spectrum

Alpha-cypermethrin exhibits a broad spectrum of activity, controlling pests from several major insect orders.[8] Its efficacy has been demonstrated in numerous field trials and laboratory studies across a wide variety of crops, including cotton, cereals, vegetables, and fruit trees, as well as in public health for the control of disease vectors like mosquitoes.[1][4][9]

Table 1: General Insecticidal Spectrum of Alpha-cypermethrin

| Insect Order | Common Pests Controlled |

| Lepidoptera | Bollworms, Budworms, Cutworms, Armyworms, various Moth species[1] |

| Coleoptera | Weevils, Flea Beetles, Colorado Potato Beetle[1][10] |

| Hemiptera | Aphids, Whiteflies, Leafhoppers, Stink Bugs, Green Mirids[1][11] |

| Orthoptera | Grasshoppers, Locusts[8] |

| Diptera | Flies, Mosquitoes[9] |

| Thysanoptera | Thrips[8] |

| Hymenoptera | Sawflies, Ants[8] |

Table 2: Quantitative Efficacy Data for Alpha-cypermethrin Against Selected Pests

| Pest Species | Common Name | Crop | Efficacy Metric | Value | Reference |

| Phyllotreta spp. | Canola Flea Beetles | Canola | Field Mortality | 84.19 - 87.17% (at 150-300 g/ha) | [10] |

| Rhyzopertha dominica | Lesser Grain Borer | Stored Wheat | Progeny Reduction | High (with 0.05 mg/kg alpha-cypermethrin) | [9] |

| Tribolium castaneum | Red Flour Beetle | Stored Wheat | Progeny Reduction | High (with 0.05 mg/kg alpha-cypermethrin) | [9] |

| Sitophilus oryzae | Rice Weevil | Stored Wheat | Progeny Reduction | High (with 0.05 mg/kg alpha-cypermethrin) | [9] |

| Bemisia tabaci | Silverleaf Whitefly | Tomato | Population Reduction | Significant | [11] |

| Aphis gossypii | Cotton Aphid | Tomato | Population Reduction | Significant | [11] |

| Helicoverpa armigera | African Bollworm | Tomato | Population Reduction | Significant | [11] |

Experimental Protocols

The evaluation of insecticide efficacy is performed through standardized bioassays. The following are detailed methodologies for key experiments cited in the assessment of alpha-cypermethrin.

1. Topical Application Bioassay (for LD50 Determination)

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50) through direct contact.

-

Objective: To quantify the intrinsic toxicity of alpha-cypermethrin to a specific insect species.

-

Methodology:

-

Preparation of Solutions: A stock solution of technical grade alpha-cypermethrin is prepared in a volatile solvent, typically acetone.[12] A series of serial dilutions are then made to create a range of desired concentrations.[13]

-

Insect Rearing and Selection: A healthy, uniform population of test insects (e.g., third-instar larvae or adult beetles) is selected from a laboratory colony.[12]

-

Application: A micro-applicator is used to apply a precise, small droplet (typically 0.1-1.0 µL) of a specific insecticide concentration directly onto the dorsal thorax of each individual insect.[12][14] A control group is treated with the solvent only.

-

Observation: Treated insects are transferred to clean containers with a food source and held under controlled conditions (temperature, humidity, photoperiod).[15]

-

Data Collection: Mortality is assessed at predetermined intervals, typically after 24, 48, and 72 hours. An insect is considered dead if it is unable to make coordinated movements when prodded.[15]

-

Analysis: The mortality data is subjected to probit analysis to calculate the LD50 value, expressed as micrograms of insecticide per gram of insect body weight (µg/g).[15]

-

2. Residual Film Bioassay (for LC50 Determination)

This method evaluates the toxicity of an insecticide's residue on a surface, determining the concentration that is lethal to 50% of the population (LC50).

-

Objective: To assess the efficacy of alpha-cypermethrin through contact with a treated surface.

-

Methodology:

-

Preparation of Treated Surface: One milliliter of each prepared insecticide dilution is applied to the inner surface of a glass vial or petri dish.[12][14] The container is rolled or swirled to ensure a uniform coating and then left to dry, allowing the solvent to evaporate completely, leaving a thin film of the insecticide.[12] Control vials are treated with solvent alone.

-

Insect Exposure: A known number of test insects (e.g., 10-20 adults) are introduced into each treated container.[12][15]

-

Observation: The containers are kept under controlled environmental conditions.

-

Data Collection: Mortality is recorded at specified time points (e.g., 24 hours).

-

Analysis: Probit analysis is used to determine the LC50 value, typically expressed in micrograms of active ingredient per square centimeter (µg/cm²) or per vial.

-

Alpha-cypermethrin is a highly effective, broad-spectrum insecticide that plays a crucial role in integrated pest management programs worldwide.[8] Its potent activity against key pests in the orders Lepidoptera, Coleoptera, and Hemiptera, among others, makes it a valuable tool for crop protection and public health. Its mechanism of action as a sodium channel modulator is well-understood, providing rapid and decisive control. The standardized bioassay protocols outlined herein are fundamental for the continued evaluation of its efficacy and for the management of potential insecticide resistance.

References

- 1. Alpha-cypermethrin (Ref: OMS 3004) [sitem.herts.ac.uk]

- 2. agriculture.basf.com [agriculture.basf.com]

- 3. quora.com [quora.com]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. Alphacypermethrin [fao.org]

- 6. m.youtube.com [m.youtube.com]

- 7. What is the mechanism of Cypermethrin? [synapse.patsnap.com]

- 8. 5 Reasons Why Best Alpha Cypermethrin Insecticide Outperforms Competitors [acetamiprid.com]

- 9. Evaluating the Compatibility of Spinosad and Alpha-Cypermethrin for Controlling Six Insect Pests Infesting Stored Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. entomoljournal.com [entomoljournal.com]

- 13. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [app.jove.com]

- 14. journals.rdagriculture.in [journals.rdagriculture.in]

- 15. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (1S)-trans-(alphaS)-cypermethrin

An In-depth Technical Guide on the Physical and Chemical Properties of Alpha-Cypermethrin

Introduction

Cypermethrin is a synthetic pyrethroid insecticide, a class of molecules engineered to mimic the insecticidal properties of naturally occurring pyrethrins. Due to the presence of three chiral centers in its structure, cypermethrin exists as a complex mixture of eight different stereoisomers.[1] These isomers can have significantly different biological activities and toxicological profiles.

The term alpha-cypermethrin refers to a specific, refined formulation that contains a racemic mixture of the two most insecticidally potent cis isomers: (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate and (R)-α-cyano-3-phenoxybenzyl (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate.[2][3] This formulation is noted to be two to three times more active under field conditions than standard cypermethrin.[3] It is a highly active, broad-spectrum insecticide that functions through contact and ingestion, acting as a sodium channel modulator in the nervous system of target pests.[2][4]

This guide focuses on the physical and chemical properties of alpha-cypermethrin, the well-characterized and commercially significant formulation. It is important to note that the specific isomer (1S)-trans-(alphaS)-cypermethrin is distinct from the components of alpha-cypermethrin. While limited computational data for this specific trans-isomer is available, extensive experimental data is primarily associated with the alpha-cypermethrin racemate.

Physical Properties

The physical characteristics of alpha-cypermethrin determine its behavior in various environmental and application contexts. The technical grade product is typically a white to pale yellow or cream-colored crystalline powder with a mild aromatic odor.[2][5] A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₉Cl₂NO₃ | [2][5] |

| Molecular Weight | 416.3 g/mol | [2][5][6] |

| Melting Point / Range | 78-81°C; 80.5°C; 81.4-84.0°C | [2][5][7][8] |

| Boiling Point | 200°C at 9.3 Pa (7 x 10⁻⁵ mmHg) | [2][5][8] |

| Vapor Pressure | 1.7 x 10⁻⁷ mPa (170 nPa) at 20°C3.8 x 10⁻⁴ mPa at 20°C3.4 x 10⁻⁷ Pascals at 25°C | [8][4][2] |

| Density | 1.12 g/cm³ at 20°C1.28 g/cm³ at 22°C | [7][8][5][8][9] |

| Flash Point | > 80°C (Closed cup) | [5][9] |

| Octanol-Water Partition Coefficient (log Pₒw) | 5.16 | [8] |

Solubility

Alpha-cypermethrin is characterized by its very low solubility in water but is soluble in many common organic solvents.[4][5] This lipophilic nature is a key factor in its biological activity and environmental distribution.

| Solvent | Solubility | Temperature | Source(s) |

| Water | 0.005 - 0.01 mg/L2.06 - 7.87 µg/L (pH 4-9) | 25°C20°C | [8][8] |

| Acetone | 620 g/L | 25°C | [8][10] |

| Cyclohexanone | 515 g/L | 25°C | [8] |

| Dichloromethane | 550 g/L | 25°C | [10] |

| Ethyl Acetate | 440 g/L | 25°C | [10] |

| Xylene | 351 g/L | 25°C | [8] |

| Hexane | 7 g/L | 25°C | [8][10] |

| Methanol | Slightly soluble | - | [10] |

Computed Properties of this compound

For the specific isomer this compound, limited data is available from computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₉Cl₂NO₃ | [11] |

| Molecular Weight | 416.3 g/mol | [11] |

| CAS Number | 83860-31-5 | [11] |

Chemical Properties

The chemical properties of alpha-cypermethrin dictate its stability, degradation pathways, and persistence in the environment.

| Property | Description | Source(s) |

| Stability | Thermally stable up to 220°C. Highly stable to light and in neutral or acidic media (optimal at pH 4). | [2][5][8][10] |

| Hydrolysis | Resistant to acidic hydrolysis but readily hydrolyzes via ester cleavage in strongly alkaline media (pH 12-13). | [2][7][8][10] |

| Aqueous Hydrolysis DT₅₀ (Half-life) | at 22°C: 162 days (pH 5), 46 days (pH 7), 2.9 hours (pH 9)at 25°C: 67 days (pH 7), 5.3 days (pH 9) | [12][12] |

| Aqueous Photolysis DT₅₀ (Half-life) | 6.3 days (at pH 7) | [4] |

Degradation Pathways

Alpha-cypermethrin degrades in the environment primarily through hydrolysis and photolysis.

-

Hydrolysis: Under alkaline conditions, the primary degradation pathway is the cleavage of the ester bond. This process yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) and 3-phenoxybenzaldehyde.[7][12]

-

Photolysis: Exposure to UV or natural sunlight also leads to degradation. The rate of photodegradation follows first-order kinetics.[13][14] Studies on thin films have identified two major photoproducts: 3-phenoxy-benzaldehyde and 3-(2,2–dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid.[13] The process is faster on soil surfaces compared to glass, and faster on black soil than red soil.[14][15]

Metabolic Pathways

In mammals, alpha-cypermethrin is metabolized through a combination of ester hydrolysis and oxidation, primarily by liver enzymes.[8] The ester bond is cleaved, forming cyclopropane carboxylic acid (CPA) and 3-phenoxybenzoic acid (PBA) moieties. These metabolites are then conjugated (e.g., with glucuronate or sulfate) and rapidly excreted, mainly in the urine.[8][10]

Visualizations of Chemical Pathways and Workflows

Caption: Alkaline hydrolysis pathway of Alpha-Cypermethrin.

Caption: Primary photolysis products of Alpha-Cypermethrin.

Caption: Simplified metabolic pathway of Alpha-Cypermethrin in mammals.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of pesticides are standardized by international bodies. While specific lab reports are not provided in the search results, the methodologies cited can be described.

Determination of Water Solubility

The water solubility of alpha-cypermethrin has been measured using OECD (Organisation for Economic Co-operation and Development) and EEC (European Economic Community) microcolumn techniques.[8]

-

Principle: A column is packed with an inert support material coated with an excess of the test substance, alpha-cypermethrin.

-

Methodology: Water is passed through the column at a slow, controlled rate to ensure saturation. The concentration of alpha-cypermethrin in the eluate is measured over time until a plateau is reached. Analysis of the eluate is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The solubility is determined from the plateau concentration.[16]

Photolysis Studies

Studies investigating the photodegradation of alpha-cypermethrin often involve applying the compound as a thin film to a surface and exposing it to a light source.[14][15]

-

Principle: To assess the degradation of a substance due to light exposure, excluding other factors like microbial degradation.

-

Sample Preparation: A solution of alpha-cypermethrin in a volatile solvent (e.g., hexane) is uniformly applied to a surface, such as a glass petri plate or a thin layer of soil on a plate. The solvent is allowed to evaporate, leaving a thin film.[15]

-

Irradiation: The plates are then exposed to either a controlled UV light source (e.g., λ-254 nm) or natural sunlight for specified durations. Control samples are kept in the dark to account for any non-photolytic degradation.[15]

-

Extraction and Analysis: After exposure, the remaining alpha-cypermethrin and its degradation products are extracted from the surface using an appropriate solvent. The extract is concentrated and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC, to identify and quantify the parent compound and its photoproducts.[13][15]

Caption: General workflow for a photolysis experiment.

References

- 1. Cypermethrin (Ref: OMS 2002) [sitem.herts.ac.uk]

- 2. Alphacypermethrin [fao.org]

- 3. heranba.co.in [heranba.co.in]

- 4. Alpha-cypermethrin (Ref: OMS 3004) [sitem.herts.ac.uk]

- 5. wefco-africa.co.za [wefco-africa.co.za]

- 6. alpha-cypermethrin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. alpha-Cypermethrin CAS#: 67375-30-8 [m.chemicalbook.com]

- 8. Cypermethrin, alpha- (EHC 142, 1992) [inchem.org]

- 9. Cypermethrin (UK PID) [inchem.org]

- 10. Alpha-Cypermethrin | C22H19Cl2NO3 | CID 93357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C22H19Cl2NO3 | CID 16722142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. Photolysis of alphacypermethrin as thin film | PDF [slideshare.net]

- 14. Phototransformation of alphacypermethrin as thin film on glass and soil surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. agriculture.basf.com [agriculture.basf.com]

Methodological & Application

Application Notes and Protocols for the Quantification of (1S)-trans-(alphaS)-Cypermethrin in Soil

These application notes provide detailed methodologies for the quantitative analysis of the specific pyrethroid insecticide enantiomer, (1S)-trans-(alphaS)-cypermethrin, in soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture. It is a chiral compound with eight stereoisomers. Alpha-cypermethrin is a more active form, consisting of a racemic mixture of two enantiomers. The environmental fate and toxicity of these isomers can differ significantly, necessitating enantioselective analytical methods for accurate risk assessment. This document details protocols for the extraction, cleanup, and quantification of the specific this compound isomer in soil matrices. The primary methods covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography with Electron Capture Detection (GC-ECD), which are commonly employed for their sensitivity and selectivity.[1][2]

Analytical Methods Overview

The quantification of this compound in soil involves a multi-step process, including efficient extraction from the soil matrix, removal of interfering substances, and highly selective instrumental analysis.

Workflow Diagram:

Caption: Experimental workflow for the quantification of this compound in soil.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analytical methods described. These values can vary based on instrumentation, matrix effects, and specific laboratory conditions.

Table 1: HPLC-MS/MS Method Performance

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.0002 mg/kg | [3][4] |

| Limit of Quantification (LOQ) | 0.001 mg/kg | [3][4] |

| Linearity Range | 0.1 - 10.0 ng/mL | [4] |

| Mean Recovery | 70 - 120% | [5] |

| Relative Standard Deviation (RSD) | ≤ 20% | [5] |

Table 2: HPTLC Method Performance

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 2.1 ng/spot | [6][7] |

| Limit of Quantification (LOQ) | 6.4 ng/spot | [6][7] |

| Linearity Range | 12.5 - 1000 ng/spot | [6][7] |

| Mean Recovery | 91% | [6][7] |

| --- | --- | --- |

Experimental Protocols

Protocol 1: Quantification by HPLC-MS/MS

This protocol is adapted from the US EPA environmental chemistry methods for alpha-cypermethrin and its isomers in soil.[3][4]

4.1.1. Sample Preparation: Extraction and Cleanup

-

Soil Extraction:

-

Weigh 5 g of a homogenized soil sample into a 250 mL wide-mouth bottle.[4]

-

Add 50 mL of extraction solvent (Acetonitrile with 0.1% Formic Acid).[4]

-

Shake the bottle on a mechanical shaker at approximately 300 RPM for 30 minutes.[4]

-

Centrifuge a 20 mL aliquot of the extract for 5 minutes at 3600 RPM.[4]

-

-

Cleanup and Concentration:

-

Transfer 10 mL of the supernatant to a culture tube.[4]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen in a water bath at 50°C.[4]

-

Reconstitute the residue in 2 mL of the final volume solvent (water/acetonitrile (1:1, v/v) with 0.1% Formic Acid).[4]

-

Sonicate for 1 minute and vortex for 15 seconds.[4]

-

Transfer the final extract to an HPLC vial for analysis.[4]

-

4.1.2. Instrumental Analysis: HPLC-MS/MS

-

HPLC System: Agilent 1200 SL or equivalent.[5]

-

Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent with Electrospray Ionization (ESI).[5]

-

Column: BEH Phenyl, 2.5 µm, 100 x 2.1 mm.[4]

-

Column Temperature: 60°C.[4]

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Flow Rate: 350 µL/min.[4]

-

Injection Volume: 20 µL.[5]

-

Detection: Monitor for the specific mass transitions of the cypermethrin isomers.

HPLC Gradient Elution Program:

Caption: Generalized HPLC gradient profile.

Protocol 2: Enantioselective Quantification by Chiral GC-ECD

This protocol is based on methods developed for the separation of pyrethroid enantiomers.[1][8]

4.2.1. Sample Preparation: Extraction and Cleanup

-

Soil Extraction:

-

Weigh 5 g of spiked soil into an Erlenmeyer flask.

-

Add 30 mL of a hexane-DCM (1:1, v/v) solvent mixture.[9]

-

Shake mechanically for 12 hours.[9]

-

Transfer the extract to a centrifuge tube and centrifuge.[9]

-

Filter the supernatant and evaporate to dryness.[9]

-

Redissolve the residue in 1 mL of hexane-DCM (1:1, v/v) and transfer to a GC vial.[9]

-

4.2.2. Instrumental Analysis: Chiral GC-ECD

-

Gas Chromatograph: Agilent 6890 or equivalent with an Electron Capture Detector (ECD).

-

Chiral Column: BGB-172 (beta-cyclodextrin-based) or equivalent for enantiomer separation.[1]

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 2°C/min to 240°C, hold for 20 min.

-

-

Detector Temperature: 300°C.

-

Carrier Gas: Helium or Nitrogen at a constant flow.

-

Injection Mode: Splitless.

Logical Relationship of Analytical Steps:

Caption: Logical flow of the analytical protocol.

Quality Control and Validation

For reliable results, the following quality control measures should be implemented:

-

Method Blank: An analyte-free soil sample is processed to check for contamination.

-

Matrix Spikes: A known amount of this compound is added to a soil sample before extraction to assess recovery and matrix effects.

-

Calibration Curve: A multi-point calibration curve should be prepared using certified reference standards to ensure the linearity of the instrument response.[4]

-

Continuing Calibration Verification (CCV): A calibration standard is analyzed periodically to ensure the instrument's stability.

By following these detailed protocols and quality control procedures, researchers can achieve accurate and precise quantification of this compound in soil samples.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of α-Cypermethrin from Soil by Using HPTLC | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

Application Notes and Protocols for the Analysis of (1S)-trans-(alphaS)-Cypermethrin using HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of (1S)-trans-(alphaS)-cypermethrin using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are crucial for the stereoselective analysis of pyrethroid insecticides, ensuring accurate quantification for regulatory compliance, environmental monitoring, and toxicological studies.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a powerful technique for the separation and quantification of the individual stereoisomers of cypermethrin. Chiral stationary phases are essential for resolving the enantiomeric pairs.

Application Note: Chiral HPLC Separation of Cypermethrin Isomers

The separation of the eight stereoisomers of cypermethrin, including this compound, is a significant analytical challenge due to their structural similarity. The use of a chiral column, such as one with a cellulose-based stationary phase, allows for the differential interaction of the enantiomers, leading to their separation.[1][2][3] A normal-phase HPLC method is often preferred for this purpose, utilizing a non-polar mobile phase.[3] The selection of the mobile phase composition and flow rate is critical to achieving baseline separation of all isomers.[1][2][3]

Experimental Protocol: Chiral HPLC Method

This protocol is based on established methods for the chiral separation of cypermethrin isomers.[1][2][3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Column: Chiralcel OD-H (or equivalent cellulose-based chiral stationary phase).

Reagents:

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

This compound analytical standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by serial dilution to construct a calibration curve.

-

Sample Preparation: The sample preparation will vary depending on the matrix. For example, soil samples may be extracted with an acetonitrile/water mixture, followed by evaporation and reconstitution in the mobile phase.[4]

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples into the HPLC system. Identify the peak corresponding to this compound based on the retention time of the analytical standard.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary: Chiral HPLC

| Parameter | Value | Reference |

| Column | Chiralcel OD-H | [1][2][3] |

| Mobile Phase | Hexane:Isopropanol (97:3) | [1][2][3] |

| Flow Rate | 0.4 mL/min | [1][2][3] |

| Wavelength | 236 nm | [1][2][3] |

| Resolution | > 2.0 for enantiomers | [1][2][3] |

Experimental Workflow: Chiral HPLC Analysis

Caption: Workflow for chiral HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sensitive Detection

GC-MS offers high sensitivity and selectivity for the analysis of pyrethroids. However, thermal isomerization in the GC injector can be a challenge.[5][6] Therefore, careful optimization of the GC conditions is crucial.

Application Note: GC-MS/MS Analysis of Cypermethrin

GC-MS, particularly in tandem with mass spectrometry (GC-MS/MS), provides a robust method for the quantification of cypermethrin isomers, even in complex matrices.[7][8][9] The use of MS/MS in Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions, thereby reducing matrix interference.[9] It is important to be aware of potential isomerization of alpha-cypermethrin under high-temperature GC conditions, which can lead to the formation of other cypermethrin isomers.[5][6] This can be mitigated by optimizing injector temperature and using a deactivated liner.[6]

Experimental Protocol: GC-MS/MS Method

This protocol outlines a general approach for the analysis of cypermethrin using GC-MS/MS.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a tandem Mass Spectrometer (MS/MS).

-

GC Column: A low- to mid-polarity column (e.g., DB-5ms or equivalent).

Reagents:

-

Acetonitrile (pesticide residue grade)

-

Toluene (pesticide residue grade)

-

This compound analytical standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in toluene. Prepare working standards for calibration.

-

Sample Preparation (QuEChERS):

-

Homogenize the sample (e.g., fruit, vegetable).

-

Extract a representative portion with acetonitrile.

-

Perform a cleanup step using a dispersive solid-phase extraction (dSPE) kit suitable for the matrix.[9][10]

-

The final extract is typically in acetonitrile, which may need to be exchanged with a more GC-compatible solvent like toluene.

-

-

GC-MS/MS Conditions:

-

Injector Temperature: Optimized to minimize isomerization (e.g., 250 °C).

-

Oven Temperature Program: A gradient program to separate the isomers (e.g., start at 120°C, ramp to 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Impact (EI).

-

MS/MS Mode: Multiple Reaction Monitoring (MRM). Specific transitions for cypermethrin should be optimized.

-

-

Analysis: Inject the standards and samples into the GC-MS/MS system.

-

Quantification: Identify and quantify the this compound peak based on its retention time and specific MRM transitions. Use a calibration curve for concentration determination.

Quantitative Data Summary: GC-MS

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.0052–0.014 mg/kg | [10] |

| Limit of Quantification (LOQ) | 0.015–0.044 mg/kg | [10] |

| Linearity (r²) | > 0.99 | [10] |

| Recovery | 81.5–98.6% | [10] |

Logical Relationship: GC-MS/MS Analysis Steps

Caption: Logical steps in the GC-MS/MS analysis of this compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Chiral Separation of Cypermethrin Enantiomers by High Performance Liquid Chromatography | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. researchgate.net [researchgate.net]

- 8. synpestlab.com [synpestlab.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Gas chromatography–mass spectrometry based sensitive analytical approach to detect and quantify non-polar pesticides accumulated in the fat tissues of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Neurotoxic Effects of (1S)-trans-(alphaS)-Cypermethrin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the neurotoxic effects of (1S)-trans-(alphaS)-cypermethrin, a stereoisomer of the synthetic pyrethroid insecticide cypermethrin. The protocols outlined below cover in vitro and in vivo models to assess various aspects of neurotoxicity, including cytotoxicity, oxidative stress, apoptosis, and neurobehavioral changes.

Introduction to this compound Neurotoxicity

Cypermethrin is a widely used Type II pyrethroid insecticide that acts as a potent neurotoxin in insects and can also exert neurotoxic effects in non-target organisms, including mammals.[1][2][3] Its primary mechanism of action involves the disruption of voltage-gated sodium channels in neurons, leading to prolonged channel opening and neuronal hyperexcitability.[1][4][5] Beyond its effects on sodium channels, cypermethrin has been shown to modulate other ion channels, including chloride, voltage-gated calcium, and potassium channels.[1][2] Furthermore, its neurotoxicity is associated with the induction of oxidative stress, DNA damage, and apoptosis in neuronal cells.[1][2]

Cypermethrin exists as a mixture of eight stereoisomers, and alpha-cypermethrin is a racemic mixture of two of the most biologically active cis-isomers.[3][6] The specific isomer, this compound, is one of the enantiomers of the trans-isomer of alpha-cypermethrin. While much of the existing research has been conducted on mixtures of cypermethrin isomers, studies have indicated that the toxicity and biological activity of pyrethroids can be stereospecific.[4][7][8][9] Therefore, it is crucial to investigate the neurotoxic potential of individual isomers like this compound.

These protocols are designed to provide a framework for researchers to assess the neurotoxic profile of this compound, contributing to a better understanding of its specific risks and mechanisms of action.

Data Presentation: Quantitative Neurotoxic Effects of Cypermethrin Isomers

The following tables summarize quantitative data from studies on different cypermethrin isomers to provide a comparative context for designing experiments with this compound.

Table 1: In Vitro Cytotoxicity of Cypermethrin Isomers

| Isomer/Mixture | Cell Line | Endpoint | Concentration | Effect | Reference |

| alpha-cypermethrin | SH-SY5Y | EC30 | 42.47 ± 1.17 µM | 30% decrease in cell viability | [10] |

| alpha-cypermethrin | SH-SY5Y | EC50 | 78.57 ± 2.34 µM | 50% decrease in cell viability | [10] |

| beta-cypermethrin | HTR-8/SVneo | IC50 | ~100 µM | 50% inhibition of cell proliferation | [7] |

| 1S-trans-αR-cypermethrin* | HTR-8/SVneo | - | 100 µM | Significant toxicity after 48h | [7] |

Note: The referenced study refers to 1S-trans-αR, which is likely a typographical error and should be 1S-trans-αS, corresponding to the requested isomer.

Table 2: In Vivo Neurobehavioral Effects of Alpha-Cypermethrin in Rats

| Dose | Route of Administration | Duration | Neurobehavioral Effect | Reference |

| 145 mg/kg (LD50) | Oral | Single dose | Significant motor incoordination, decreased onset and increased duration of pentobarbitone-induced sleeping time, decreased onset and increased duration of PTZ-induced convulsions, significant decrease in brain GABA levels. | [4] |

| 14.5 mg/kg (1/10 LD50) | Oral | Single dose | Significant motor incoordination, decreased onset and increased duration of pentobarbitone-induced sleeping time, decreased onset and increased duration of PTZ-induced convulsions. | [4] |

Mandatory Visualization

Signaling Pathways in Cypermethrin-Induced Neurotoxicity

Caption: Key signaling pathways involved in cypermethrin-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

Caption: Workflow for in vitro assessment of cypermethrin neurotoxicity.

Experimental Protocols

In Vitro Neurotoxicity Assessment

1. Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or primary cortical neurons are suitable models.

-

Culture Conditions: Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for molecular assays).

-

Allow cells to adhere and reach 70-80% confluency.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.1%.

-

Treat cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours). Include a vehicle control group.

-

2. Cell Viability Assay (MTT Assay)

-

After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

3. Measurement of Reactive Oxygen Species (ROS)

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity (excitation at 485 nm, emission at 530 nm) using a fluorescence microplate reader or flow cytometer.

4. Apoptosis Assessment (Caspase-3/7 Activity Assay)

-

Use a commercially available caspase-3/7 activity assay kit.

-

After treatment, lyse the cells according to the kit's protocol.

-

Add the caspase-3/7 substrate to the cell lysates.

-

Incubate at room temperature in the dark.

-